1-Ethyl-3-pyrrolidinol

Description

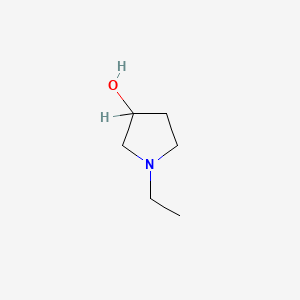

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-7-4-3-6(8)5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBNECMSCRAUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314369 | |

| Record name | 1-Ethyl-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-14-1 | |

| Record name | 1-Ethyl-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-pyrrolidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrrolidine Core in Chemical and Biological Sciences

The pyrrolidine (B122466) ring is a fundamental five-membered nitrogen-containing heterocycle that is a core structure in numerous natural products, alkaloids, and pharmacologically active molecules. frontiersin.orgmdpi.com Its importance in medicinal chemistry is well-established, with the pyrrolidine scaffold appearing in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The ring's non-planarity, hydrophilicity, and basicity contribute to its utility in drug design, influencing properties like bioavailability and target specificity. nih.govtandfonline.com

The structural versatility of the pyrrolidine core allows for extensive chemical modifications, particularly at the N1, 3rd, and 5th positions, providing opportunities to optimize biological activity. tandfonline.com This has led to the development of a wide range of bioactive compounds targeting various diseases. nih.govresearchgate.net For instance, pyrrolidine derivatives have been investigated for their potential as anticancer, antidiabetic, anti-inflammatory, and antimicrobial agents. tandfonline.comresearchgate.net The stereochemistry of the pyrrolidine ring is also a critical feature, as different stereoisomers of a compound can exhibit distinct biological profiles due to different interactions with chiral biological targets like proteins. nih.gov

Overview of N Ethyl 3 Hydroxypyrrolidine As a Key Synthetic Scaffold and Biological Probe

Traditional and Established Synthetic Pathways to 3-Pyrrolidinols

The synthesis of 3-pyrrolidinols, including the N-ethyl derivative, has a rich history with several well-established routes. These pathways often form the basis for more modern and optimized synthetic approaches.

Reductive Cyclization Approaches

Reductive cyclization represents a powerful strategy for the formation of the pyrrolidine ring. These methods typically involve an intramolecular reaction of a linear precursor containing both an amine or a precursor to an amine (like a nitrile or an azide) and a group that can be reduced to an alcohol.

A significant and industrially relevant method for the synthesis of N-substituted-3-pyrrolidinols involves the reductive cyclization of 4-(N-substituted)-3-hydroxybutyronitrile precursors using a Raney nickel catalyst. google.com This process is particularly effective for producing N-methyl-3-pyrrolidinol and N-ethyl-3-pyrrolidinol. google.com The reaction is carried out with hydrogen gas in a solution containing an acid. google.com

The catalytic hydrogenation of the nitrile group to a primary amine is followed by an intramolecular cyclization to form the pyrrolidine ring. Raney nickel is a crucial catalyst for this transformation. google.comwikipedia.org The reaction conditions, such as temperature and pressure, can be optimized to favor the formation of the desired 3-pyrrolidinol (B147423). For instance, reductions using Raney nickel are often conducted at temperatures ranging from 30°C to 80°C and hydrogen pressures from 1 to 10 kg/cm ². google.com

| Precursor | Catalyst | Product | Reference |

| 4-(N-ethyl)-3-hydroxybutyronitrile | Raney Nickel, H₂ | N-ethyl-3-pyrrolidinol | google.com |

| 4-(N-methyl)-3-hydroxybutyronitrile | Raney Nickel, H₂ | N-methyl-3-pyrrolidinol | google.com |

| 4-chloro-3-hydroxybutyronitrile | Raney Nickel, H₂ | 3-pyrrolidinol | google.comgoogle.com |

While Raney nickel is highly effective, palladium-based catalysts have also been explored for cyclization reactions. However, in the context of reductive cyclization of hydroxybutyronitrile precursors to 3-pyrrolidinols, palladium on carbon alone has been found to be ineffective in bringing about the cyclization that is achieved with Raney nickel. google.com Interestingly, a higher yield was reported when a palladium on carbon catalyst used for a preceding deprotection step was left in the reaction mixture with Raney nickel for the reductive cyclization. google.com This suggests a potential synergistic effect between the two catalysts. google.com

In other contexts, palladium-catalyzed reactions are widely used for the synthesis of nitrogen heterocycles through various mechanisms, such as aza-Wacker-type cyclizations and C-H activation/cyclization cascades. nih.govd-nb.inforsc.org These advanced methods often involve the formation of carbon-nitrogen bonds under oxidative conditions.

Reduction of N-Substituted-3-Pyrrolidinones

A common and straightforward method for the synthesis of 3-pyrrolidinols is the reduction of the corresponding N-substituted-3-pyrrolidinones. google.com This approach utilizes powerful reducing agents to convert the ketone functional group of the pyrrolidinone to a hydroxyl group.

Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this transformation. google.comgoogleapis.com For example, N-benzyl-3-pyrrolidinone can be reduced to N-benzyl-3-pyrrolidinol using LiAlH₄. The resulting N-benzyl group can then be removed by hydrogenolysis, typically using a palladium on carbon catalyst, to yield 3-pyrrolidinol. google.com Subsequently, the free secondary amine can be alkylated to introduce the desired N-substituent, such as an ethyl group.

| Starting Material | Reducing Agent | Product | Reference |

| N-substituted-3-pyrrolidinone | Lithium aluminum hydride | N-substituted-3-pyrrolidinol | google.com |

| N-benzyl-3-pyrrolidinone | Lithium aluminum hydride | N-benzyl-3-pyrrolidinol |

Cyclization Reactions of Butene Derivatives

The construction of the pyrrolidine ring can also be achieved through the cyclization of appropriately substituted butene derivatives. google.com One such method involves heating cis-1,4-dichloro-2-butenes with a primary amine, such as benzylamine, to produce the corresponding N-substituted-3-pyrrolinol. google.com The benzyl (B1604629) group can then be removed via debenzylation to provide 3-pyrrolidinol. google.com

More advanced strategies utilize cycloaddition reactions. For instance, a [3+2] cycloaddition of a menthone-based nitrone with (Z)-1,4-dichloro-2-butene can lead to a dichlorinated isoxazolidine, which can then undergo further transformations including a cyclization to form a 3-substituted 4-hydroxyproline (B1632879) derivative. researchgate.netacademie-sciences.fr

Reductive Transformations of Hydroxysuccinimide Derivatives

Another established route to 3-pyrrolidinols involves the reduction of N-substituted-3-hydroxysuccinimide derivatives. google.comgoogleapis.com These precursors can be prepared by heating malic acid with a primary amine, such as benzylamine, in ethanol (B145695) at elevated temperatures. google.comgoogleapis.com The resulting N-benzyl-3-hydroxysuccinimide is then reduced, typically with a strong reducing agent like lithium aluminum hydride, to afford N-benzyl-3-pyrrolidinol. google.comgoogleapis.com As with other methods involving a benzyl protecting group, subsequent debenzylation yields 3-pyrrolidinol, which can then be N-ethylated.

Stereoselective Synthesis of this compound Enantiomers

The creation of specific enantiomers of this compound is crucial for its application in pharmaceuticals, as different stereoisomers can exhibit distinct biological activities. Various strategies have been developed to achieve high levels of enantioselectivity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This approach has been successfully applied to the synthesis of chiral pyrrolidines. The general principle involves attaching a chiral auxiliary to an achiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org

For instance, chiral oxazolidinones are widely used auxiliaries. wikipedia.org In the context of pyrrolidine synthesis, an N-acyloxazolidinone derived from an unsaturated carboxylic acid can undergo a conjugate hydride reduction. The subsequent asymmetric protonation of the resulting enolate, guided by the chiral auxiliary, can lead to the formation of optically active pyrrolidine derivatives. nih.gov This method provides a reliable route to both (R)- and (S)-enantiomers by selecting the appropriate chiral auxiliary. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| 8-phenylmenthol | Asymmetric synthesis | wikipedia.org |

| trans-2-phenyl-1-cyclohexanol | Ene reactions | wikipedia.org |

| Oxazolidinones | Aldol (B89426) reactions, Alkylation reactions | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | wikipedia.org |

Asymmetric Catalysis in Pyrrolidinol Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, including pyrrolidinols. nih.gov This method utilizes a chiral catalyst to control the stereochemistry of the reaction, often with high efficiency and enantioselectivity. nih.govadelaide.edu.au

Palladium-catalyzed carboamination reactions, for example, can be employed to construct pyrrolidine rings with high stereocontrol. These reactions involve the coupling of an aryl or alkenyl halide with an alkene containing a pendant nitrogen atom. nih.gov The use of chiral phosphine (B1218219) ligands in conjunction with the palladium catalyst can induce asymmetry, leading to the formation of enantioenriched pyrrolidine products. nih.gov The reaction conditions, such as the choice of ligand, solvent, and temperature, are critical for achieving high diastereoselectivity and enantioselectivity. nih.gov

Another significant advancement is the use of organocatalysis. nih.gov Chiral pyrrolidine-based catalysts, such as those derived from proline, have been shown to be highly effective in a variety of asymmetric transformations. nih.govacs.org These catalysts can activate substrates through the formation of chiral enamines or iminium ions, facilitating stereoselective bond formation. acs.org

Chemoenzymatic Synthetic Routes to Optically Active Pyrrolidinols

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov Enzymes, as chiral catalysts, can exhibit remarkable regio- and stereoselectivity in their transformations. acs.org

A notable example is the hydroxylation of N-protected pyrrolidines using monooxygenases from microorganisms like Sphingomonas sp. HXN-200. acs.org This biocatalyst can introduce a hydroxyl group at the C-3 position of the pyrrolidine ring with high regio- and stereoselectivity. acs.org By carefully selecting the N-protecting group, it is possible to influence the enantioselectivity of the hydroxylation, providing access to both (R)- and (S)-3-hydroxypyrrolidines. acs.org For example, the hydroxylation of N-benzoylpyrrolidine can yield the (R)-enantiomer, while the use of an N-phenoxycarbonyl group can favor the formation of the (S)-enantiomer. acs.org

Table 2: Enantioselectivity in Biocatalytic Hydroxylation of N-Substituted Pyrrolidines

| N-Protecting Group | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| N-benzyl | (S) | 53% | acs.org |

| N-benzoyl | (R) | 52% | acs.org |

| N-benzyloxycarbonyl | (R) | 75% | acs.org |

| N-phenoxycarbonyl | (S) | 39% | acs.org |

Control of Diastereoselectivity in Pyrrolidinone Synthesis

The synthesis of pyrrolidinones, which are precursors to pyrrolidinols, often involves the formation of multiple stereocenters. Controlling the relative stereochemistry (diastereoselectivity) is therefore a critical aspect of the synthesis. rsc.org

One effective strategy is the use of manganese(III) acetate-mediated cyclizations of N-substituted amidomalonates. acs.org These reactions can form fused bicyclic lactone-pyrrolidinones with good diastereocontrol. The diastereoselectivity can often be improved by optimizing reaction conditions, such as lowering the temperature. acs.org For instance, in certain cyclizations, a diastereomeric ratio of 14:1 has been achieved at 25 °C. acs.org The presence of substituents on the starting material can also act as a control element for the formation of new stereocenters in the product. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes is another powerful method for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov This approach can afford 2,5-cis-pyrrolidines with excellent diastereoselectivity (dr >20:1) and 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov

Novel Synthetic Strategies for Pyrrolidine Ring Construction

The development of new methods for constructing the pyrrolidine ring itself is an active area of research, with a focus on efficiency and stereocontrol.

Nitro-Mannich Reaction Sequences for Pyrrolidinone Frameworks

The nitro-Mannich (or aza-Henry) reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine. nih.govucl.ac.uk This reaction has been ingeniously incorporated into cascade sequences to construct highly functionalized pyrrolidinone frameworks.

A one-pot nitro-Mannich/hydroamination cascade reaction, for example, can be used for the synthesis of substituted pyrrolidines with three stereocenters. rsc.org This process, often controlled by a combination of base and a gold(I) catalyst, can produce pyrrolidine products in high yields and with good to excellent diastereoselectivities. rsc.org

Furthermore, an asymmetric variant of the nitro-Mannich reaction can be achieved using bifunctional organocatalysts. acs.org This approach, followed by a gold-catalyzed allene (B1206475) hydroamination, provides a highly enantioselective route to trisubstituted pyrrolidine derivatives. acs.org The use of specific organocatalysts can lead to excellent enantioselectivities, often in the range of 85–96% ee. acs.org The reaction proceeds through a β-nitroamine intermediate, and the stereochemistry is set by the organocatalyst in the initial nitro-Mannich step. acs.org Subsequent functionalization of the resulting pyrrolidine, such as reduction of the nitro group, can be performed without loss of enantiopurity. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| (R)-1-Ethyl-3-pyrrolidinol | |

| (S)-1-Ethyl-3-pyrrolidinol | |

| Pyrrolidine | |

| Pyrrolidinone | |

| N-benzoylpyrrolidine | |

| N-benzylpyrrolidine | |

| N-benzyloxycarbonylpyrrolidine | |

| N-phenoxycarbonylpyrrolidine | |

| N-tert-butoxycarbonylpyrrolidine | |

| (R)-3-hydroxypyrrolidine | |

| (S)-3-hydroxypyrrolidine | |

| N-acyloxazolidinone | |

| 8-phenylmenthol | |

| trans-2-phenyl-1-cyclohexanol | |

| Oxazolidinone | |

| Camphorsultam | |

| Pseudoephedrine | |

| Manganese(III) acetate | |

| Nitroalkane | |

| Imine |

Intramolecular Cyclization Reactions in Precursor Design

The construction of the pyrrolidine ring, the core of this compound, is frequently achieved through intramolecular cyclization, a process where a single molecule containing two reactive functional groups reacts with itself to form a cyclic compound. This strategy is fundamental in precursor design, allowing for high control over the stereochemistry of the resulting heterocycle.

One effective approach involves the intramolecular cyclization of N-alkoxyl amines for the stereoselective preparation of 2,4-disubstituted pyrrolidine derivatives. nih.gov In this method, hydroxylamines, possessing suitable nucleophilicity for intramolecular reactions, can be cyclized to form the desired N-alkoxyl pyrrolidines, thereby avoiding competing intermolecular reactions. nih.gov Another powerful technique is the iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes. This method is highly diastereoselective and provides a direct route to enantiopure trans-2,5-disubstituted pyrrolidines from starting materials derived from L-α-amino acids. scispace.com The reaction proceeds efficiently with sustainable metal catalysts like iron(III) salts, exclusively yielding the trans-pyrrolidine derivative. scispace.com

Furthermore, the pyrrolidine ring can be synthesized via the reduction of a nitrile group and subsequent in situ intramolecular cyclization. google.com For example, chiral 3-hydroxypyrrolidine can be prepared from chiral 3-hydroxybutyronitrile (B154976) derivatives that have a leaving group at the 4-position through a one-step hydrogenation process. google.com This tandem reaction, where nitrile reduction is immediately followed by ring closure, represents an efficient pathway to the pyrrolidinol core. google.com Acid-mediated cyclization of specific amino acetals also serves as a viable route for constructing the pyrrolidine ring. rsc.org

Table 1: Examples of Intramolecular Cyclization for Pyrrolidine Synthesis

| Method | Precursor Type | Catalyst/Reagent | Key Feature | Product Type |

|---|---|---|---|---|

| SN2' Cyclization | N-alkoxyl amines with allyl bromide moiety | NaBH3CN | Avoids intermolecular reactions; good stereoselectivity. nih.gov | N-alkoxyl pyrrolidines nih.gov |

| Hydroamination/Cyclization | α-substituted amino alkenes | Iron(III) salts (e.g., FeCl3) | Highly diastereoselective, sustainable catalyst. scispace.com | trans-2,5-disubstituted pyrrolidines scispace.com |

| Reductive Cyclization | ω-azido carboxylic acids | Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) | Schmidt reaction conditions. organic-chemistry.org | 2-substituted pyrrolidines organic-chemistry.org |

| Hydrogenation & in situ Cyclization | Nitrile with a leaving group on the γ-carbon | Metal catalyst (e.g., for hydrogenation) | One-step reduction and cyclization. google.com | 3-hydroxypyrrolidine google.com |

Multi-Component Reactions for Pyrrolidinone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the initial components. These reactions are prized for their high atom and step economy, reduced waste production, and ability to rapidly generate libraries of complex molecules from simple precursors. citedrive.comtandfonline.com MCRs are particularly valuable for synthesizing pyrrolidine and pyrrolidinone derivatives, which are structurally related to this compound.

A prominent example is the three-component [3+2] cycloaddition reaction, which is widely used to construct the five-membered pyrrolidine ring. tandfonline.combeilstein-journals.org This reaction often involves the generation of an azomethine ylide from an amino acid and an aldehyde, which then reacts with a dipolarophile (like a maleimide) to form the pyrrolidine ring system. beilstein-journals.orgnih.gov These reactions can be highly diastereoselective. beilstein-journals.org The versatility of MCRs allows for the synthesis of highly substituted pyrrolidines by varying the starting components. For instance, a one-pot reaction between aldehydes, amino acid esters, and chalcones can yield pyrrolidine-2-carboxylates. tandfonline.com The Ugi and Passerini MCRs are also adaptable for creating pyrrolidone structures through subsequent ring closure steps. rloginconsulting.com

Table 2: Multi-Component Reactions for Pyrrolidine/Pyrrolidinone Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product |

|---|---|---|---|

| [3+2] Cycloaddition | Aldehydes, Amino esters, Maleimides | AgOAc/DBU | Highly substituted pyrrolidines beilstein-journals.org |

| [3+2] Cycloaddition | Isatins, Amino Acids, Dipolarophiles | Heat | Spirooxindole-pyrrolidines tandfonline.com |

| Azomethine Ylide Cycloaddition | Aldehydes, Amines, Cyclopropane dicarboxylate | Cerium(III) chloride (CeCl3) | Pyrrolidine derivatives tandfonline.com |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | TiCl4 | Highly substituted pyrrolidines nih.gov |

Regioselective Functionalization of Pyrrolidine Systems

Once the pyrrolidine core is assembled, regioselective functionalization—the modification of a specific position on the ring—is crucial for synthesizing targeted derivatives like this compound. These reactions allow for the introduction of various substituents at defined locations, which is essential for tuning the molecule's properties.

Palladium-catalyzed C-H activation is a powerful tool for this purpose. A notable example is the C(4)-H arylation of pyrrolidine-3-carboxylic acid derivatives. acs.org By using a bidentate aminoquinoline directing group attached at the C(3) position and a bulky N-Boc protecting group, arylation can be directed specifically to the C(4) position with high cis-selectivity, overcoming the inherent reactivity of the C(2) and C(5) positions adjacent to the nitrogen atom. acs.org This method provides a stereocontrolled route to cis-3,4-disubstituted pyrrolidines. acs.org

Functionalization at the α-position (C2 or C5) is also a key strategy. A redox-triggered approach enables the regio- and diastereoselective functionalization of the secondary α-C-H bond (C5) in 2-substituted pyrrolidines. nih.gov This process uses an internal oxidant to generate an N,O-acetal intermediate, which can then be attacked by a nucleophile to yield 2,5-disubstituted pyrrolidines. nih.gov Furthermore, selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives, where the selectivity can be controlled by the choice of oxidant and additives. rsc.org

Table 3: Regioselective Functionalization of the Pyrrolidine Ring

| Reaction Type | Position Functionalized | Reagents/Catalyst | Directing/Protecting Group | Functional Group Introduced |

|---|---|---|---|---|

| C-H Arylation | C(4) | Pd(OAc)2, K2CO3, Aryl iodide | C(3)-Aminoquinoline (directing), N-Boc (protecting) | Aryl group acs.org |

| α-C-H Functionalization | C(5) | o-benzoquinone (internal oxidant), Nucleophile | N-Aromatic substituent | Various nucleophiles nih.gov |

| Enantioselective α-Arylation | C(2) | Pd(OAc)2, t-Bu3P-HBF4, s-BuLi/(-)-sparteine | N-Boc | Aryl group acs.org |

| Deformylative Functionalization | C(2) (forms ketone) | Oxidant (e.g., TBHP) | N-substituent | Carbonyl (forms pyrrolidin-2-one) rsc.org |

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 3 Pyrrolidinol

Mechanistic Investigations of Key Reaction Pathways

The reactivity of 1-Ethyl-3-pyrrolidinol is largely dictated by the presence of the secondary alcohol (hydroxyl group) and the tertiary amine within the pyrrolidine (B122466) ring. These functional groups are the primary sites for chemical transformations.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of this compound can participate in nucleophilic substitution reactions. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, making direct substitution difficult. Therefore, the hydroxyl group must first be converted into a better leaving group.

A common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable and thus a better leaving group. Following protonation, a nucleophile can attack the carbon atom bonded to the oxonium ion. As this compound is a secondary alcohol, the substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.

Sₙ1 Mechanism: This pathway involves the departure of the leaving group (water) to form a secondary carbocation intermediate. This intermediate is planar, and the nucleophile can attack from either face, potentially leading to a racemic mixture of products if the carbon is a stereocenter.

Sₙ2 Mechanism: This mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This results in an inversion of stereochemistry at the carbon center.

Another method to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate (-OTs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, and it can be readily displaced by a wide range of nucleophiles via an Sₙ2 reaction.

Oxidation Reactions and Product Formation

As a secondary alcohol, this compound can be oxidized to form a ketone. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. chemguide.co.uk

The product of this oxidation is 1-ethyl-3-pyrrolidinone .

Various oxidizing agents can accomplish this transformation. Common reagents include:

Chromium-based reagents: Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄), is a strong oxidizing agent that readily converts secondary alcohols to ketones. chemistrysteps.comlibretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that also effectively yields ketones from secondary alcohols. libretexts.org

Potassium permanganate (B83412) (KMnO₄): This is another strong oxidizing agent capable of converting secondary alcohols to ketones. chemistrysteps.com

Other methods: Milder and more selective methods, such as the Swern oxidation or using reagents like 2-Iodoxybenzoic acid (IBX), can also be employed. organic-chemistry.org

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. A base (often water) then removes the proton from the adjacent carbon, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.comlibretexts.org

Table 3.1: Oxidation of this compound

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | H₂CrO₄ or PCC or KMnO₄ | 1-Ethyl-3-pyrrolidinone | Ketone (Lactam) |

Reduction Reactions and Product Formation

The term "reduction" in the context of this compound typically refers to the reduction of its oxidized form, 1-ethyl-3-pyrrolidinone, back to the alcohol. The hydroxyl group in this compound is already in a reduced state and is not susceptible to further reduction under standard conditions.

The carbonyl group of the ketone (which is also a cyclic amide, or lactam) in 1-ethyl-3-pyrrolidinone can be reduced.

Reduction to an Alcohol: Using a standard hydride reducing agent like sodium borohydride (B1222165) (NaBH₄), the ketone functional group can be selectively reduced back to a secondary alcohol, reforming this compound. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com A subsequent workup with a proton source (like methanol (B129727) or water) protonates the resulting alkoxide to yield the alcohol. libretexts.org

Reduction to an Amine: Using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄), the amide functional group of the lactam can be completely reduced to a cyclic amine. masterorganicchemistry.com This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). The product of this reduction would be 1-ethylpyrrolidine . The mechanism is more complex, involving the initial addition of a hydride to the carbonyl, followed by the elimination of an oxygen-aluminum species to form a reactive iminium ion intermediate, which is then reduced by a second hydride equivalent. jove.comchemistrysteps.com

Table 3.2: Reduction of 1-Ethyl-3-pyrrolidinone

| Starting Material | Reagent | Product | Product Class |

| 1-Ethyl-3-pyrrolidinone | 1. NaBH₄2. CH₃OH/H₂O | This compound | Secondary Alcohol |

| 1-Ethyl-3-pyrrolidinone | 1. LiAlH₄2. H₂O | 1-Ethylpyrrolidine | Cyclic Tertiary Amine |

Reaction Mechanisms in Pyrrolidinone and Pyrrolidinedione Systems

The study of related pyrrolidinone and pyrrolidinedione systems provides valuable insight into the reactivity and mechanisms that can be extrapolated to derivatives like this compound.

Computational Studies on Reaction Mechanisms (e.g., 3-Pyrrolin-2-one and Amines)

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to elucidate the mechanistic details of reactions involving pyrrolidinone derivatives. beilstein-journals.org A study on the reaction between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one derivative and methylamine (B109427) provides a detailed look at such a mechanism. beilstein-journals.org

The proposed mechanism involves the nucleophilic attack of the amine on the pyrrolinone ring. DFT calculations were used to map the potential energy surface (PES) for the reaction, identifying transition states and intermediates. beilstein-journals.orgresearchgate.net The results indicated that the main product is formed through the pathway with the lowest activation energy (ΔG‡). beilstein-journals.org A key finding from these computational studies is that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.orgresearchgate.net This means the product that is formed fastest (via the lowest energy barrier) is the one that predominates, even if it is not the most thermodynamically stable product.

Table 3.3: Key Findings from Computational Studies on 3-Pyrrolin-2-one Reactions

| Computational Method | System Studied | Key Finding | Reference |

| Density Functional Theory (DFT) | 3-Pyrrolin-2-one derivative + Methylamine | The reaction pathway is governed by kinetic control rather than thermodynamic control. | beilstein-journals.org |

| DFT | 3-Pyrrolin-2-one + Aliphatic Amine | The main product is formed via the pathway with the lowest Gibbs free energy of activation (ΔG‡). | researchgate.net |

Tautomerism and Energetic Landscapes in Pyrrolidinone Derivatives

Tautomerism is a phenomenon where isomers, known as tautomers, readily interconvert. This is particularly relevant in pyrrolidinone derivatives which can exist in multiple forms. beilstein-journals.org For example, 3-hydroxy-3-pyrroline-2-ones can exhibit enol-enol tautomerism. beilstein-journals.org The equilibrium between these tautomers is often rapid, and their relative stability is dictated by small energy differences.

DFT calculations are a powerful tool for investigating these tautomeric equilibria. ruc.dkearthlinepublishers.comorientjchem.orgnih.govd-nb.info By calculating the energies of the different possible tautomeric structures, researchers can predict which form is the most stable and determine the energy barriers for their interconversion. orientjchem.org This mapping of relative energies and transition states is referred to as the energetic landscape.

For substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, studies have shown that the energy difference between tautomers is slight, leading to a dynamic equilibrium with a high rate of transformation between the forms. beilstein-journals.org In the case of 1,4,5-trisubstituted pyrrolidine-2,3-diones formed from these precursors, the resulting products exist in an enamine form, which is stabilized by an intramolecular hydrogen bond. beilstein-journals.org

Cycloaddition and Elimination Reactions in the Context of Pyrrolidine Chemistry

The chemical behavior of this compound is largely defined by its core pyrrolidine structure, a five-membered nitrogen-containing heterocycle. tandfonline.com This structural motif is prevalent in numerous biologically active compounds and natural alkaloids. tandfonline.comnih.govchemicalbook.com The reactivity of the pyrrolidine ring, including its participation in cycloaddition and elimination reactions, provides essential pathways for the synthesis and functionalization of this important class of heterocyclic compounds. researchgate.netorganic-chemistry.org These transformations are fundamental in synthetic organic chemistry for creating molecular diversity and constructing complex molecular architectures. rsc.orgacs.org

The Cope elimination is a classic intramolecular elimination reaction (Ei) that converts tertiary amines into an alkene and a hydroxylamine (B1172632). wikipedia.org This reaction is highly relevant to tertiary amines like this compound. The process involves two key steps: first, the oxidation of the tertiary amine to its corresponding N-oxide, typically using an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). jk-sci.comalfa-chemistry.com Second, the N-oxide intermediate undergoes thermal decomposition. jk-sci.com

The elimination proceeds through a concerted, thermally-induced mechanism involving a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org This syn-periplanar arrangement dictates the stereochemistry of the reaction. organic-chemistry.org A key characteristic of the Cope elimination is its regioselectivity, which generally follows the Hofmann rule. organic-chemistry.org The sterically bulky N-oxide group preferentially abstracts a proton from the most accessible, least sterically hindered β-carbon, leading to the formation of the less substituted alkene. organic-chemistry.org In the case of this compound N-oxide, elimination could theoretically occur via abstraction of a proton from either the ethyl group or the pyrrolidine ring, depending on the reaction conditions and the relative accessibility of the β-hydrogens.

Conversely, the reverse Cope elimination provides a pathway for the synthesis of cyclic N-oxides. alfa-chemistry.com This process involves the intramolecular cyclization of an unsaturated hydroxylamine onto an alkene. alfa-chemistry.comacs.org

Table 1: Key Features of the Cope Elimination Reaction

| Feature | Description |

| Reactant Type | Tertiary amines with β-hydrogens. jk-sci.com |

| Intermediate | Tertiary amine N-oxide. wikipedia.org |

| Reagents | 1. Oxidizing agent (e.g., H₂O₂, mCPBA); 2. Heat. alfa-chemistry.com |

| Mechanism | Concerted, intramolecular syn-elimination (Ei). wikipedia.orgorganic-chemistry.org |

| Transition State | Five-membered cyclic arrangement. organic-chemistry.org |

| Regioselectivity | Typically follows the Hofmann rule (forms the least substituted alkene). organic-chemistry.org |

| Products | Alkene and an N,N-disubstituted hydroxylamine. jk-sci.com |

While the Cope elimination represents a transformation of a pre-existing pyrrolidine ring, 1,3-dipolar cycloaddition is one of the most powerful and versatile methods for the initial construction of the pyrrolidine scaffold itself. rsc.orgacs.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle. wikipedia.orgresearchgate.net

In pyrrolidine synthesis, the most common 1,3-dipole used is an azomethine ylide. tandfonline.comrsc.org Azomethine ylides are typically unstable and are generated in situ. A frequent method for their generation is the thermal decarboxylative condensation of an α-amino acid, such as sarcosine (B1681465) or glycine, with an aldehyde or ketone. acs.orgmdpi.com The resulting azomethine ylide then rapidly reacts with a chosen dipolarophile. acs.org

The power of this method lies in its ability to generate structurally diverse and complex pyrrolidines with high control over regiochemistry and stereochemistry, simply by varying the three components: the amino acid, the carbonyl compound, and the dipolarophile. acs.orgnih.gov This approach has been extensively used to synthesize a wide array of functionalized spiro-oxindole-pyrrolidine derivatives and other complex heterocyclic systems. acs.orgnih.gov The reaction is often concerted and stereospecific, meaning the stereochemistry of the dipolarophile is retained in the final product. frontiersin.org

Table 2: Components in 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Component | Role | Common Examples |

| α-Amino Acid | Precursor to the 1,3-dipole. acs.org | Sarcosine, Glycine, Proline. mdpi.comnih.gov |

| Carbonyl Compound | Reacts with the amino acid to form the ylide. acs.org | Isatins, Acenaphthenequinone, various aldehydes. acs.orgnih.gov |

| Dipolarophile | The "2π" component that reacts with the dipole. researchgate.net | Maleimides, Styrenes, Acrylates, Alkynes. nih.govnih.gov |

Stability and Degradation Pathways of this compound

The chemical stability of this compound is a critical factor for its storage and application. While specific degradation studies on this exact compound are not extensively detailed in the available literature, data from structurally similar compounds, such as 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD], can provide valuable insights into its likely degradation pathways. nih.govntnu.no The stability of amine-based compounds is generally influenced by conditions such as temperature, the presence of oxygen, and catalytic metals. nih.gov

Studies on aqueous solutions of 1-(2HE)PRLD have shown that it is a relatively stable tertiary amine. nih.govntnu.no However, its stability is significantly diminished under oxidative conditions, particularly in the presence of high oxygen concentrations and iron, which can catalyze degradation reactions. nih.gov

Potential degradation pathways for this compound can be inferred from these findings.

Oxidative Degradation: The presence of oxygen could lead to the oxidation of the N-ethyl group or the pyrrolidine ring itself. This can result in ring-opening or the formation of smaller, volatile degradation products like ammonia (B1221849) and smaller alkylamines. nih.gov The formation of carboxylic acids, such as formic acid, has also been observed in the degradation of similar amines. ntnu.no

Thermal Degradation: At elevated temperatures, cleavage of the C-N bonds can occur, leading to the breakdown of the heterocyclic ring. The specific products would depend on the atmosphere (inert vs. oxidative) and the presence of other chemical species.

In a study on a blend containing 1-(2HE)PRLD, major degradation products identified after cycling experiments included ammonia, pyrrolidine, and formic acid, highlighting the potential points of failure in the molecule's structure under stress. ntnu.no It is plausible that this compound would exhibit similar vulnerabilities, leading to the formation of analogous degradation products under harsh conditions.

Table 3: Degradation Profile of the Related Compound 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD]

| Condition | Observation | Major Degradation Products | Reference |

| Thermal (with CO₂) | More stable than primary amines, less stable than the tertiary amine alone. | N/A | nih.gov |

| Oxidative (21% O₂) | Showed good stability, similar to other amines. | N/A | ntnu.no |

| Oxidative (96% O₂, with Iron) | Stability significantly reduced. | N/A | nih.govntnu.no |

| Cyclic Experiments (Oxidative/Thermal Stress) | Amine loss observed. | Ammonia, Pyrrolidine, Formic Acid. | ntnu.no |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Pyrrolidinol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for the unambiguous structural assignment of 1-Ethyl-3-pyrrolidinol.

The ¹H NMR spectrum of this compound provides valuable information about the chemical environment, connectivity, and stereochemistry of the protons within the molecule. The signals in the spectrum are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

A detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the various protons in the this compound molecule. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling with neighboring protons. The protons on the pyrrolidine (B122466) ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton attached to the hydroxyl-bearing carbon (C3) is of particular interest as its chemical shift and coupling constants can provide insights into the stereochemistry of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | 4.9 | Singlet | - |

| H-3 | 4.332 | Multiplet | J = 5.9, 3.1 |

| N-CH₂ (ethyl) | 2.789 | Quartet | - |

| H-5a | 2.631 | Multiplet | J = 10.2, 5.9 |

| H-5b | 2.577 | Multiplet | J = 10.2, 3.1 |

| H-2a | 2.488 | Multiplet | - |

| H-2b | 2.365 | Multiplet | - |

| H-4a | 2.174 | Multiplet | - |

| H-4b | 1.714 | Multiplet | - |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The assignments are based on typical chemical shift ranges and predicted splitting patterns.

The predicted spectrum would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C3) is expected to resonate at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom. The carbon atoms of the ethyl group and the other pyrrolidine ring carbons will appear at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~70-75 |

| C2 | ~55-60 |

| C5 | ~50-55 |

| N-CH₂ (ethyl) | ~45-50 |

| C4 | ~30-35 |

Note: These are predicted values and may differ from experimental results. The prediction is based on computational models.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific bonds.

The most prominent feature in the IR spectrum of this compound is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. The spectrum also displays C-H stretching vibrations for both the sp³ hybridized carbons of the pyrrolidine ring and the ethyl group, typically appearing in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected to appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850-3000 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For N-alkylated pyrrolidinols, a common fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom. This can result in the loss of an ethyl radical, leading to a stable iminium ion. Another characteristic fragmentation is the loss of a water molecule from the molecular ion, particularly under electron ionization conditions. The fragmentation of the pyrrolidine ring itself can also lead to a series of smaller fragment ions.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion |

| 100 | [C₅H₁₀NO]⁺ | Loss of a methyl radical |

| 86 | [C₄H₈NO]⁺ | Loss of an ethyl radical (alpha-cleavage) |

| 97 | [C₆H₁₁N]⁺ | Loss of H₂O |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. For instance, the crystal structure of N-substituted pyrrolidine derivatives reveals the conformation of the five-membered ring, which can adopt envelope or twisted conformations. The analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Other Advanced Spectroscopic Techniques

Given that this compound is a chiral molecule, other advanced spectroscopic techniques can be employed for its stereochemical analysis.

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for studying chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, a CD spectrum would exhibit characteristic positive or negative bands that can be used to determine its enantiomeric purity and, in some cases, its absolute configuration by comparison with known standards or theoretical calculations.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons in the molecule, confirming the assignments made from 1D NMR spectra. For determining the relative stereochemistry of the substituents on the pyrrolidine ring, Nuclear Overhauser Effect (NOE) experiments can be particularly informative, as they provide information about the spatial proximity of protons.

Computational Chemistry and Molecular Modeling of 1 Ethyl 3 Pyrrolidinol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level.

A comprehensive search of scientific databases reveals no specific Density Functional Theory (DFT) studies published for 1-Ethyl-3-pyrrolidinol. DFT is a computational method used to investigate the electronic structure (e.g., molecular orbitals, electron density) and predict the reactivity of molecules. Such studies would typically provide insights into the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps, which are crucial for understanding a molecule's chemical behavior. While DFT has been applied to various substituted pyrrolidines and other heterocyclic compounds to explore their properties, dedicated research on this compound is not available.

Table 1: Hypothetical Data Table for DFT Analysis of this compound This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| HOMO Energy | - | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. |

| Dipole Moment | - | A measure of the molecule's overall polarity. |

There are no specific studies on the conformational analysis or potential energy surfaces (PES) of this compound found in the current scientific literature. Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. A PES scan would map the energy of the molecule as a function of its geometry, providing valuable information about rotational barriers and the transition states between different conformers. This type of analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics Simulations (MDS) for Solution Behavior

No published molecular dynamics (MD) simulations specifically investigating the solution behavior of this compound could be located. MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its solvation properties, how it interacts with solvent molecules like water, and its dynamic behavior in a solution environment.

In Silico Prediction of Reactivity and Selectivity

There is a lack of specific in silico studies predicting the reactivity and selectivity of this compound. In silico methods encompass a wide range of computational techniques used to predict chemical properties and reactivity, thereby reducing the need for extensive laboratory experiments. Such studies for this compound would be valuable for predicting its behavior in various chemical reactions and for designing new synthetic pathways.

Cheminformatics and Structural Diversity Analysis

A specific cheminformatics or structural diversity analysis focused on this compound is not available in the published literature. Cheminformatics involves the use of computational methods to analyze and organize chemical data. A structural diversity analysis would compare the structural features of this compound to other compounds in a database, which can be useful in drug discovery for identifying novel scaffolds. While the pyrrolidine (B122466) ring is a common motif in many bioactive molecules and has been subject to broader cheminformatic analyses, a specific analysis for this ethyl-substituted derivative is absent. tcichemicals.com

Derivatization Strategies and Analog Synthesis Based on 1 Ethyl 3 Pyrrolidinol

Synthesis of Ester Derivatives (e.g., Propionate (B1217596) Esters, Benzilic Acid Esters)

The hydroxyl group of 1-Ethyl-3-pyrrolidinol is a prime site for esterification, allowing for the introduction of a wide variety of acyl groups. The synthesis of propionate and benzilic acid esters represents two key examples of this derivatization strategy.

Propionate Esters: The formation of 1-ethyl-3-pyrrolidinyl propionate can be achieved through standard esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting this compound with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid. This equilibrium-driven reaction typically requires the removal of water to achieve high yields.

Alternatively, the use of a more reactive acylating agent, such as propionyl chloride, can provide a more direct route to the ester. In this case, the reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the hydrochloric acid byproduct.

Benzilic Acid Esters: The synthesis of 1-ethyl-3-pyrrolidinyl benzilate involves the esterification of this compound with benzilic acid. Given the steric hindrance of benzilic acid, direct acid-catalyzed esterification may be slow. More effective methods often employ coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates the formation of the ester bond under milder conditions. The resulting compound, Benzilic Acid 1-Ethyl-3-pyrrolidinyl Ester, is also known by the alternate names 1-Ethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]pyrrolidinium and N-Desethyl rac-Benzilonium. researchgate.net

The general reaction schemes for these esterifications are presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Propionic Acid | H₂SO₄ (catalyst) | 1-Ethyl-3-pyrrolidinyl Propionate |

| This compound | Propionyl Chloride | Triethylamine | 1-Ethyl-3-pyrrolidinyl Propionate |

| This compound | Benzilic Acid | DCC, DMAP | 1-Ethyl-3-pyrrolidinyl Benzilate |

Formation of Amine and Amide Derivatives

The transformation of the hydroxyl group of this compound into amino and amido functionalities opens up another significant avenue for derivatization.

Amine Derivatives: A common strategy to introduce an amino group at the 3-position of the pyrrolidine (B122466) ring involves a two-step process. First, the hydroxyl group is converted into a good leaving group, for example, by mesylation or tosylation. Subsequent reaction with an amine source, such as ammonia (B1221849) or a primary amine, via an SN2 reaction, yields the corresponding 3-amino-pyrrolidine derivative.

Another powerful method for the synthesis of amines is reductive amination. mdpi.com This process would first involve the oxidation of this compound to the corresponding ketone, 1-ethyl-3-pyrrolidinone. This ketone can then be reacted with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form the desired amine derivative. mdpi.com This one-pot procedure is highly versatile and allows for the introduction of a wide range of substituents on the newly formed amino group. acs.org

Amide Derivatives: Once the 3-amino-1-ethylpyrrolidine is synthesized, it can be readily converted into a variety of amide derivatives through acylation. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. Alternatively, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the amine and a carboxylic acid, forming the amide bond under mild conditions.

The following table summarizes the key transformations for the synthesis of amine and amide derivatives:

| Starting Material | Transformation | Reagents | Product Type |

| This compound | Conversion to leaving group, then amination | 1. MsCl or TsCl, Base2. Amine (e.g., NH₃) | Amine |

| This compound | Oxidation, then reductive amination | 1. Oxidizing agent2. Amine, Reducing agent (e.g., NaBH(OAc)₃) | Amine |

| 3-Amino-1-ethylpyrrolidine | Acylation | Acyl chloride or Anhydride, Base | Amide |

| 3-Amino-1-ethylpyrrolidine | Amidation | Carboxylic acid, EDC | Amide |

Preparation of Phosphonate (B1237965) and Dithiophosphonate Analogs

The introduction of phosphorus-containing functional groups, such as phosphonates and dithiophosphonates, onto the this compound scaffold can significantly alter the compound's physicochemical properties.

Phosphonate Analogs: The synthesis of 1-ethyl-3-pyrrolidinyl phosphonates can be approached through a Michaelis-Arbuzov or Michaelis-Becker reaction. A common precursor for these reactions is a 3-halo-1-ethylpyrrolidine, which can be prepared from this compound by converting the hydroxyl group into a good leaving group, such as a bromide or iodide. The reaction of this halo-derivative with a trialkyl phosphite, such as triethyl phosphite, would then yield the corresponding diethyl (1-ethylpyrrolidin-3-yl)phosphonate.

Alternatively, the hydroxyl group of this compound can be directly reacted with a dialkyl phosphite, such as diethyl phosphite, under Mitsunobu conditions. This reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, allows for the direct formation of the C-P bond.

Dithiophosphonate Analogs: The conversion of a phosphonate ester to its dithiophosphonate analog is typically achieved using a thionating agent. Lawesson's reagent is a widely used and effective reagent for this transformation. mdpi.com The reaction involves heating the phosphonate with Lawesson's reagent in an inert solvent, such as toluene (B28343) or xylene, to replace the oxygen atoms of the phosphonate group with sulfur atoms. mdpi.com

A summary of the synthetic strategies for phosphonate and dithiophosphonate analogs is provided in the table below:

| Starting Material | Transformation | Reagents | Product Type |

| This compound | Halogenation, then Michaelis-Arbuzov/Becker | 1. HBr or HI2. P(OR)₃ | Phosphonate |

| This compound | Mitsunobu reaction | Diethyl phosphite, DEAD, PPh₃ | Phosphonate |

| Diethyl (1-ethylpyrrolidin-3-yl)phosphonate | Thionation | Lawesson's Reagent | Dithiophosphonate |

Introduction of Steric and Electronic Modifiers on the Pyrrolidine Ring and Ethyl Substituent

Modifying the steric and electronic properties of the pyrrolidine ring and the N-ethyl substituent of this compound can have a profound impact on the biological activity of the resulting analogs.

Pyrrolidine Ring Modifications: The introduction of substituents on the pyrrolidine ring can be achieved through various synthetic strategies. For instance, the carbon atoms adjacent to the nitrogen (C2 and C5) can be functionalized through α-lithiation followed by reaction with an electrophile. The choice of substituents can range from simple alkyl groups to more complex functional groups, thereby altering the steric bulk and electronic nature of the ring. The puckering of the pyrrolidine ring, which can influence its interaction with biological targets, is affected by the nature and position of these substituents. repec.org For example, electron-withdrawing groups can alter the basicity of the nitrogen atom. repec.org

N-Ethyl Substituent Modifications: The N-ethyl group can also be a target for modification. One approach involves the dealkylation of the tertiary amine to a secondary amine, followed by re-alkylation with a different alkyl or functionalized alkyl group. This allows for the introduction of a wide variety of substituents at the nitrogen atom, providing a means to systematically probe the steric and electronic requirements at this position. Structure-activity relationship studies have shown that the nature of the N-substituent can significantly influence the biological activity of pyrrolidine derivatives. repec.org

The following table outlines some general strategies for introducing steric and electronic modifiers:

| Target Site | Modification Strategy | Potential Reagents/Intermediates | Effect |

| Pyrrolidine Ring (C2/C5) | α-Lithiation and alkylation | n-BuLi, Electrophile (e.g., alkyl halide) | Introduction of steric bulk and electronic modifiers |

| N-Ethyl Group | Dealkylation and re-alkylation | Chloroformates (for dealkylation), Alkyl halides (for re-alkylation) | Variation of steric and electronic properties at the nitrogen atom |

Design and Synthesis of Bicyclic Pyrrolidinol Scaffolds

The construction of bicyclic scaffolds based on the this compound core can lead to conformationally constrained analogs with potentially enhanced biological activity and selectivity. These bicyclic systems can include tropane, indolizidine, and pyrrolizidine (B1209537) alkaloid-like structures.

A key strategy for the synthesis of such bicyclic systems involves intramolecular cyclization reactions. This typically requires the introduction of a second functional group onto the this compound scaffold that can react with another part of the molecule to form a new ring.

For example, a side chain containing a suitable leaving group could be introduced at the C2 or C4 position of the pyrrolidine ring. Subsequent intramolecular N-alkylation would then lead to the formation of a fused bicyclic system. Alternatively, an intramolecular Mannich reaction could be employed by introducing an appropriate aldehyde or ketone functionality onto a substituent of the pyrrolidine ring.

The stereochemistry of these cyclization reactions is crucial and can often be controlled by the stereochemistry of the starting this compound and the reaction conditions. The synthesis of such bicyclic pyrrolidinols often draws inspiration from the total synthesis of natural products containing similar core structures.

Rational Design of Pyrrolidine-2,3-dione (B1313883) and Pyrrolidine-2,5-dione Analogs

The oxidation of the this compound scaffold to introduce additional carbonyl functionalities leads to the formation of pyrrolidine-2,3-dione and pyrrolidine-2,5-dione analogs. These dione (B5365651) structures are present in a variety of biologically active compounds.

Pyrrolidine-2,3-dione Analogs: The synthesis of a 1-ethylpyrrolidine-2,3-dione (B2537651) would likely involve a multi-step sequence starting from this compound. A plausible route could involve the protection of the hydroxyl group, followed by the oxidation of the carbon atom at the 2-position to a ketone. Subsequent deprotection and oxidation of the hydroxyl group at the 3-position would then yield the desired 2,3-dione.

Pyrrolidine-2,5-dione Analogs: The synthesis of 1-ethylpyrrolidine-2,5-dione, also known as N-ethylsuccinimide, can be achieved through the cyclization of a suitable precursor. While not a direct derivatization of the hydroxyl group of this compound, its synthesis is relevant in the context of creating dione analogs. A common method involves the reaction of N-ethylmaleimide with a reducing agent, or the cyclization of N-ethylsuccinamic acid.

The design of these dione analogs is often guided by computational modeling and structure-activity relationship studies of known inhibitors of biological targets that contain the pyrrolidinedione scaffold.

The following table provides a conceptual overview of the synthesis of these dione analogs:

| Target Analog | Potential Synthetic Strategy | Key Intermediates/Reactions |

| 1-Ethylpyrrolidine-2,3-dione | Multi-step oxidation sequence from this compound | Protection of hydroxyl, oxidation at C2, deprotection, oxidation at C3 |

| 1-Ethylpyrrolidine-2,5-dione | Cyclization of an acyclic precursor | N-ethylmaleimide reduction or N-ethylsuccinamic acid cyclization |

Biological and Pharmacological Investigations of 1 Ethyl 3 Pyrrolidinol and Its Derivatives

Ligand-Receptor Interactions and Target Identification

The unique three-dimensional structure of the 1-Ethyl-3-pyrrolidinol scaffold allows for specific interactions with the binding pockets of various protein receptors. Research has focused on modifying this core structure to achieve high affinity and selectivity for several key neurological targets.

The Sigma-1 (σ1) receptor is a unique ligand-operated molecular chaperone located in the endoplasmic reticulum, which has been implicated in a range of cellular functions and is a target for various neurological and psychiatric conditions. nih.govresearchgate.net The receptor is known to bind a diverse array of structurally different ligands, many of which are positively charged. nih.gov It has been predicted that anionic amino acid residues within the C-terminal domain of the receptor are essential for ligand binding. nih.gov

Derivatives of the pyrrolidine (B122466) ring system have been investigated as modulators of the σ1 receptor. For example, certain antagonists have been developed that incorporate a pyrrolidinone ring, a structure closely related to pyrrolidinol. nih.gov Research into the σ1 receptor's ligand binding domain suggests that its interaction with various compounds, including those from the sphingolipid family, is crucial for its chaperone activity. nih.gov The ability of the pyrrolidinol scaffold to present a nitrogen atom for potential ionic interactions makes it a relevant structure for the design of novel σ1 receptor ligands. Agonists and antagonists of the σ1 receptor can modulate its oligomerization state; agonists tend to favor monomeric or dimeric forms, while antagonists often stabilize higher-order oligomers. mdpi.com

The human serotonin (B10506) 5-HT1B and 5-HT1D receptors share a high degree of similarity, which presents a challenge for the development of subtype-selective drugs. researchgate.net Differentiating between these two receptors is a key goal in drug discovery, particularly for treatments of conditions like migraine, as selective agents could offer improved efficacy and reduced side effects. nih.govreprocell.com

Research into a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles has demonstrated the importance of the pyrrolidine moiety in achieving selectivity for the h5-HT1D receptor over the h5-HT1B receptor. nih.gov An initial pyrrolidine-containing compound was identified as having a 9-fold selectivity for h5-HT1D. nih.gov Subsequent modifications, including substitutions on the pyrrolidine ring with methylbenzylamine groups, yielded compounds with nanomolar affinity for the h5-HT1D receptor and a remarkable 100-fold selectivity over the h5-HT1B subtype. nih.gov Further optimization of the indole (B1671886) 5-substituent led to oxazolidinone derivatives with up to 163-fold selectivity for the h5-HT1D receptor. nih.gov These compounds were confirmed to be full agonists, demonstrating that the pyrrolidine scaffold is a critical component for differentiating between these closely related serotonin receptor subtypes. nih.gov

| Compound Modification | Selectivity (h5-HT1D vs. h5-HT1B) | Affinity for h5-HT1D |

|---|---|---|

| Initial Pyrrolidine Compound | 9-fold | Not specified |

| Methylbenzylamine Substitution on Pyrrolidine | 100-fold | Nanomolar |

| Indole 5-substituent Modification (Oxazolidinones) | Up to 163-fold | Not specified |

Dopamine D2-like receptors (D2, D3, and D4) are significant targets for treating neurological and neuropsychiatric disorders. nih.gov The high structural homology between D2 and D3 receptors, particularly in the orthosteric binding site, makes the development of selective ligands challenging but crucial for minimizing side effects. researchgate.net

The pyrrolidine ring is a key structural component of eticlopride, a known D2/D3 receptor ligand. nih.gov Structure-activity relationship (SAR) studies on eticlopride-based bitopic ligands have explored modifications to this ring. nih.gov These studies revealed that N-alkylation of the pyrrolidine ring with small alkyl groups, such as an ethyl group, was generally not well-tolerated and was detrimental to binding affinities. nih.govresearchgate.net However, the addition of a longer linker and a secondary pharmacophore to the pyrrolidine nitrogen could improve these affinities. nih.gov In another study, the synthesis of bitopic ligands based on the structure of fallypride (B43967) specifically incorporated a hydroxyl group at the 3-position of the pyrrolidine ring, highlighting the relevance of the 3-pyrrolidinol (B147423) structure in this context. nih.gov Interestingly, O-alkylated analogues showed significantly higher binding affinities compared to their N-alkylated counterparts, suggesting that modifications at a different position on the benzamide (B126) portion of the molecule are better tolerated for developing high-affinity D2/D3 ligands. nih.gov

| Compound Type | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |

|---|---|---|

| N-alkylated Analogue (Compound 11) | 6.97 | 25.3 |

| O-alkylated Analogue (Compound 33) | 0.436 | 1.77 |

Enzyme Inhibition Studies

Beyond receptor interactions, small molecules based on the this compound scaffold have potential applications in the modulation of enzyme activity. This involves designing derivatives that can fit into the active sites of specific enzymes to inhibit their function.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histone proteins. unipi.it The aberrant activity of HDACs is linked to the development of various cancers, making them a valuable target for antineoplastic drug design. unipi.itnih.gov HDAC inhibitors (HDACis) can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. unipi.itnih.gov

While direct studies of this compound as an HDAC inhibitor are not extensively documented, its core structure is relevant to the design of new inhibitory molecules. Generally, HDACis consist of three main parts: a zinc-binding group that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. The pyrrolidinol moiety could potentially serve as a scaffold for the cap group, providing a framework for developing novel HDACis with specific properties.

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO) in response to proinflammatory stimuli. nih.gov While NO has protective roles, the overexpression of iNOS leads to excessive NO levels, which are implicated in the pathophysiology of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as neurodegenerative conditions. nih.gov Therefore, selective inhibition of iNOS is a promising therapeutic strategy. nih.gov

Synthetic iNOS inhibitors are broadly classified, with one major category being non-arginine analogs. nih.gov This category is further divided into various chemical classes, including compounds based on five- or six-membered heterocyclic rings. nih.gov The this compound structure, as a five-membered heterocycle, falls within this classification. This suggests that the pyrrolidinol scaffold could serve as a valuable starting point or building block for the rational design of novel and potent selective iNOS inhibitors.

Broad-Spectrum Biological Activity Screening

Derivatives of the pyrrolidine core have been evaluated for a wide range of biological effects, revealing their potential as scaffolds for developing new therapeutic agents.

The pyrrolidine nucleus is a constituent of various natural and synthetic compounds demonstrating significant antimicrobial and antifungal properties. nih.gov

Thiazole-based pyrrolidine derivatives have shown selective antibacterial activity. biointerfaceresearch.com In one study, a 4-F-phenyl derivative exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, but was inactive against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com This selectivity is often attributed to differences in the bacterial cell wall structure, with the outer membrane of Gram-negative bacteria acting as a barrier. biointerfaceresearch.com

Similarly, novel pyrrolidine-3-carbonitrile (B51249) derivatives have been synthesized and tested against a panel of microbes. ekb.eg These compounds demonstrated activity against Gram-positive bacteria (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium), and the fungus Candida albicans, with some derivatives showing efficacy comparable to standard antibiotics. ekb.eg

Furthermore, research into pyrrolidine-2,3-dione (B1313883) derivatives identified them as potential novel inhibitors of P. aeruginosa Penicillin Binding Protein 3 (PBP3), a crucial target for antibiotics. nih.gov Chemical optimization revealed that a 3-hydroxyl group and a heteroaryl group attached to the nitrogen were key structural features for target inhibition. nih.gov Spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide (B58015) scaffolds have also been synthesized and shown to possess moderate to good antibacterial and antifungal activities, comparable to tetracycline (B611298) and Amphotericin B. mdpi.com

| Compound | Concentration (µg) | S. aureus Inhibition Zone (mm) | B. cereus Inhibition Zone (mm) |

|---|---|---|---|

| Compound (11) | 400 | 30.53 ± 0.42 | 21.70 ± 0.36 |

| Compound (11) | 160 | – | 8.97 ± 0.31 |

| Gentamicin (Reference) | 10 | 22.17 ± 0.47 | 22.65 ± 0.21 |

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

The pyrrolidine-2,5-dione ring is a well-established pharmacophore for compounds active in the central nervous system, particularly for anticonvulsant activity, as exemplified by the anti-epileptic drug ethosuximide. nih.gov